molecular formula C₁₆H₂₆ClNO B1146617 (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride CAS No. 922734-43-8

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Cat. No.: B1146617
CAS No.: 922734-43-8
M. Wt: 283.84
InChI Key:
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Description

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound known for its applications in various scientific fields. It is a morpholine derivative with a specific stereochemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves multiple stages. One common method includes the reaction of (2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine with iron (III) chloride in dichloromethane. This is followed by the addition of 2-methyl-2-butylchloride at low temperatures, typically between -52°C and -20°C. The reaction mixture is then treated with sodium hydroxide and water to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and toluene, along with extraction and distillation techniques, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
  • Amorolfine Hydrochloride
  • Fenpropimorph

Uniqueness

Compared to similar compounds, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a unique stereochemistry that can result in different biological activities and chemical reactivity. This makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .

Properties

CAS No.

922734-43-8

Molecular Formula

C₁₆H₂₆ClNO

Molecular Weight

283.84

Synonyms

(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride

Origin of Product

United States

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